3-(3-Bromo-5-chlorophenyl)propanoic acid
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Overview
Description
3-(3-Bromo-5-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of propanoic acid, featuring a bromine and chlorine substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenyl)propanoic acid typically involves the bromination and chlorination of a phenylpropanoic acid precursor. One common method includes the following steps:
Bromination: The phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the phenyl ring.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylpropanoic acids can be obtained.
Oxidation Products: Carboxylic acid derivatives such as aldehydes or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
3-(3-Bromo-5-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-chlorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propanoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
3-(4-Bromo-3-chlorophenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
3-(3-Chlorophenyl)propanoic acid:
Uniqueness
3-(3-Bromo-5-chlorophenyl)propanoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-bromo-5-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUXOAJTTWPIQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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